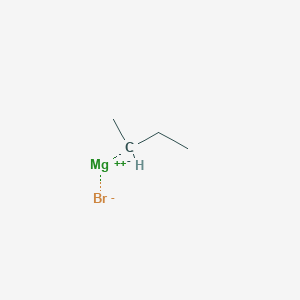
sec-ブチルマグネシウムブロミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo(1-methylpropyl)magnesium, also known as BMP-Mg, is an organomagnesium compound used in organic synthesis. It is a colorless liquid with a pungent odor and is soluble in polar organic solvents. BMP-Mg is a Grignard reagent, a type of organomagnesium compound that is highly reactive and used to form new carbon-carbon bonds. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers.
科学的研究の応用
有機合成
s-BuMgBrは、有機合成において重要な役割を担うグリニャール試薬です。それは、炭素-炭素結合を形成できる求核試薬として作用し、幅広い有機化合物の合成を可能にします。 例えば、アルデヒドやケトンなどのカルボニル化合物との反応により、アルコール、カルボン酸、その他の官能基を合成するために使用されます .
医薬品中間体
医薬品業界では、s-BuMgBrは、さまざまな医薬品の合成における重要な中間体として役立ちます。それは、医薬品有効成分(API)である複雑な分子の構築に関与しています。 これには、コレステロールレベルの管理に重要なスタチン類の合成が含まれます .
LED製造
この化合物は、発光ダイオード(LED)の製造にも応用されています。それは、電流が流されると光を発する有機材料の薄膜を堆積させるために使用されます。 このプロセスは、高効率で長寿命のLEDを製造するために不可欠です .
薄膜堆積
s-BuMgBrは、化学気相堆積(CVD)などの薄膜堆積技術で使用されています。 これらの薄膜は、太陽電池などのさまざまな技術において重要であり、光吸収とエネルギー変換の効率を向上させます .
工業化学
工業化学では、s-BuMgBrは、さまざまな化学反応の触媒や試薬として使用されています。 触媒におけるその役割は、特にポリマーやその他の高分子生成における大規模生産プロセスにおいて重要です .
材料科学
材料科学の研究者は、s-BuMgBrを使用して、独自の特性を持つ新しい材料を合成しています。 それは、軽量で高強度な材料としての可能性が研究されているマグネシウム含有化合物の作成に役立ちます .
農薬合成
s-BuMgBrは、農薬の合成にも使用されます。 それは、殺虫剤や肥料として機能する化合物の作成を支援し、より効率的で環境に優しい農産物の開発に貢献します .
重合反応
最後に、s-BuMgBrは、開環重合反応の開始剤として機能することができます。 この用途は、医療機器、包装、生分解性材料で使用するために、所望の特性を持つ特定の種類のポリマーを製造するために不可欠です .
作用機序
Target of Action
Sec-Butylmagnesium Bromide is a Grignard reagent . Grignard reagents are organometallic compounds that are primarily used as reagents, catalysts, and precursor materials in various chemical reactions . They are typically used in reactions with carbonyl groups, where they act as nucleophiles .
Mode of Action
Sec-Butylmagnesium Bromide, like other Grignard reagents, is highly reactive. It can readily react with a variety of electrophilic compounds, particularly carbonyl compounds, to form new carbon-carbon bonds . This makes it a valuable tool in the synthesis of a wide range of organic compounds.
Biochemical Pathways
The primary biochemical pathway involving sec-Butylmagnesium Bromide is the Grignard reaction . In this reaction, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom of a carbonyl group. This results in the formation of a new carbon-carbon bond, leading to the synthesis of alcohols, ketones, aldehydes, and other organic compounds .
Result of Action
The primary result of the action of sec-Butylmagnesium Bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceuticals and other applications .
Action Environment
The action of sec-Butylmagnesium Bromide is highly dependent on the environment. It is typically used in anhydrous conditions, as it reacts vigorously with water . It also requires a polar aprotic solvent, such as diethyl ether, for the Grignard reaction to proceed . Temperature can also affect the reaction, with lower temperatures often used to control the rate of the reaction .
Safety and Hazards
Bromo(1-methylpropyl)magnesium is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation. It is suspected of causing cancer and may damage fertility or the unborn child . It should be handled with care, using personal protective equipment, and should be used only outdoors or in a well-ventilated area .
特性
IUPAC Name |
magnesium;butane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHFRLGXCNEKRX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH-]C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919307 |
Source


|
| Record name | Magnesium bromide butan-2-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
922-66-7 |
Source


|
| Record name | Magnesium bromide butan-2-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the steric bulk of the alkyl group in Grignard reagents influence the polymerization of methyl methacrylate?
A1: Research indicates that increasing the steric bulk of the alkyl group in Grignard reagents significantly impacts the polymerization of methyl methacrylate []. Specifically, bulkier alkyl groups, like sec-butyl, lead to higher initiation efficiency and overall polymer yield. Additionally, the resulting polymers tend to exhibit narrower molecular weight distributions []. This observation can be attributed to the reduced occurrence of side reactions during the polymerization initiation stage when bulkier Grignard reagents are used.
Q2: Can sec-butylmagnesium bromide be used to synthesize syndiotactic poly(methyl methacrylate) with high stereoregularity?
A2: Yes, sec-butylmagnesium bromide has proven effective in achieving high syndiotacticity in poly(methyl methacrylate) synthesis []. When polymerization is conducted at low temperatures (-110°C) in a tetrahydrofuran-dimethoxyethane solvent mixture, using sec-butylmagnesium bromide as the initiator, the resulting polymer exhibits a high syndiotactic triad content (94.9%) and a narrow molecular weight distribution (Mw/Mn = 1.39) [].
Q3: Beyond polymerization, what other synthetic applications utilize sec-butylmagnesium bromide?
A3: sec-Butylmagnesium bromide acts as a valuable reagent in various synthetic transformations. One example is its use in the preparation of deuterium-labeled aldehydes. Specifically, it reacts with N-(1,1,3,3-tetramethylbutyl)formamide to yield 2-methylbutanal-1-d, a deuterated aldehyde, through a multi-step process involving isonitrile formation and hydrolysis [].
Q4: Are there any examples of sec-butylmagnesium bromide participating in transition-metal-catalyzed reactions?
A4: Research demonstrates the utility of sec-butylmagnesium bromide in iron-catalyzed cross-coupling reactions []. This Grignard reagent reacts with 3-chloroprop-2-en-1-ylamines in the presence of an iron catalyst, offering a novel route for the construction of complex amine derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)


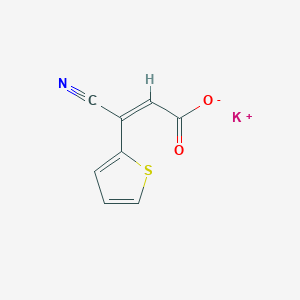


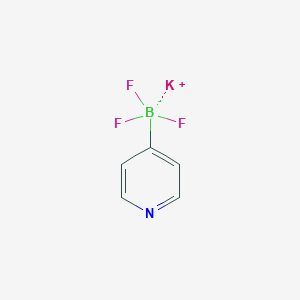

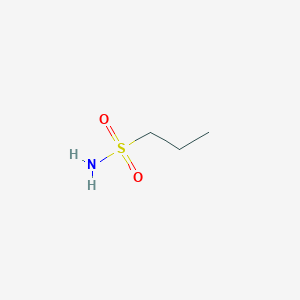

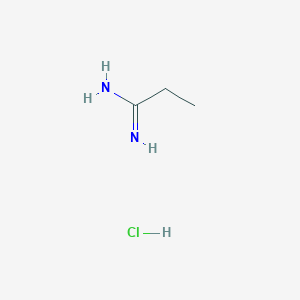
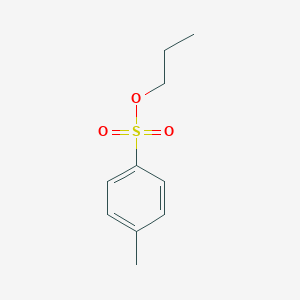
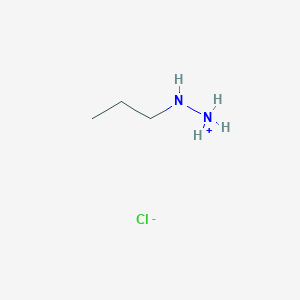
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)